2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVTSCGYUYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylborane-Promoted Iodination
A breakthrough in BCP functionalization involves triethylborane-mediated atom transfer radical addition (ATRA). Anderson et al. reported that 1-halo-3-substituted BCPs are accessible via ATRA using iodoperfluoroalkanes and alkenes. For example, treating bicyclo[1.1.1]pent-1-ene with iodoperfluorobutane and triethylborane generates 1-iodo-3-(perfluorobutyl)-BCP in 78% yield. Adapting this method, iodine could be introduced at the bridgehead (position 1) or adjacent positions (position 3) by modulating the alkene substrate and reaction conditions.
Installation of the Difluoroacetic Acid Moiety
Radical Difluoromethylation
The difluoroacetic acid group is introduced via radical pathways. Mousseau et al. demonstrated that α-allyldiazoacetates undergo cyclopropanation followed by difluorocarbene insertion to yield 2,2-difluorobicyclo[1.1.1]pentanes. While their work focuses on aryl-substituted BCPs, replacing the aryl group with an iodinated precursor could enable concurrent iodination and difluorination. For instance, using 3-iodo-1-diazoacetate as a substrate may afford the target compound in a one-pot process.
Nucleophilic Displacement Reactions
Ethyl 2,2-difluoro-2-(3-iodophenoxy)acetate (CAS 947533-66-6) exemplifies a structurally analogous compound where phenoxy groups are displaced by nucleophiles. Applying this logic, the BCP iodide could react with a difluoroacetate enolate under basic conditions. For example, treatment of 3-iodo-BCP with lithium diisopropylamide (LDA) and ethyl bromodifluoroacetate may yield the coupled product, which is hydrolyzed to the carboxylic acid.
Integrated Synthetic Routes
Sequential Iodination and Difluorination
A three-step sequence emerges as a plausible route:
- BCP Dicarboxylic Acid Synthesis : Photochemical cycloaddition of propellane and diacetyl yields bicyclo[1.1.1]pentane-1,3-diketone, which is converted to the diacid via haloform reaction.
- Selective Iodination : The diacid undergoes Hunsdiecker reaction with iodine and lead tetraacetate to produce 3-iodo-BCP-1-carboxylic acid.
- Difluorination : The carboxylic acid is converted to its acid chloride and treated with (diethylamino)sulfur trifluoride (DAST) to install difluoro groups, followed by hydrolysis.
Convergent Coupling Approach
An alternative strategy involves coupling pre-formed iodinated BCPs with difluoroacetic acid derivatives:
- Iodinated BCP Synthesis : ATRA of iodoperfluoroalkanes to bicyclo[1.1.1]pent-1-ene furnishes 1-iodo-3-substituted BCPs.
- Suzuki-Miyaura Coupling : The BCP iodide reacts with a boronic ester of difluoroacetic acid under palladium catalysis to form the carbon-carbon bond.
- Ester Hydrolysis : The ethyl ester is saponified using aqueous NaOH to yield the target acid.
Comparative Analysis of Methodologies
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Bioisosterism in Drug Design
The compound serves as a saturated bioisostere of the benzene ring, which is crucial for enhancing the pharmacological properties of drugs. Research has shown that replacing benzene with bicyclo[1.1.1]pentane derivatives can lead to improved solubility, metabolic stability, and biological activity12. For instance, studies have indicated that compounds with bicyclo[1.1.1]pentane structures exhibit better interactions with biological targets compared to their benzene counterparts3.
Case Study: Synthesis of Anticancer Agents
A notable application of this compound involves its use in synthesizing novel anticancer agents. The difluoro-substituted bicyclo[1.1.1]pentanes have been incorporated into drug discovery projects aimed at developing new therapies for cancer treatment1. The synthesis process often includes multiple steps where the bicyclic structure is modified to enhance its efficacy against specific cancer cell lines.
Materials Science Applications
The unique properties of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid make it a candidate for developing advanced materials with specific functionalities. Its structural characteristics allow for the creation of polymers or composites that can be utilized in various industrial applications.
Potential Uses
- Polymer Development: The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties.
- Functional Coatings: Its unique chemical structure may facilitate the development of coatings with specific adhesion or barrier properties.
Chemical Biology Applications
In chemical biology, 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid can be utilized to study the effects of strained ring systems on biological activity. The compound's ability to interact with various biological pathways makes it a valuable tool for understanding enzyme inhibition and receptor modulation.
Research Insights
Research has shown that compounds with bicyclo[1.1.1]pentane cores can influence cellular signaling pathways significantly4. This characteristic is particularly useful in designing experiments to explore new therapeutic targets.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent or non-covalent interactions, affecting various molecular pathways. The difluoroacetic acid moiety can also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, focusing on substituents and molecular weights:
Key Observations :
- Iodine vs. Fluorine/CF₃ : The iodine substituent in the target compound increases molecular weight and steric hindrance compared to fluorine or trifluoromethyl analogs. Iodine may also confer unique reactivity (e.g., in cross-coupling reactions) .
- Amino Acid Derivatives: Compounds like (2S)-2-amino-2-[3-(trifluoromethyl)...] highlight applications in peptide mimetics or enzyme inhibition due to their chiral centers and bioactive functional groups .
Biological Activity
2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in drug development and therapeutic interventions.
The molecular formula of 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid is with a molar mass of 316.09 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 316.09 g/mol |
| CAS Number | 2242693-90-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways and targets, potentially including enzyme inhibition, receptor modulation, and influence on cellular signaling pathways.
Enzyme Inhibition
Preliminary studies suggest that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, the bicyclo[1.1.1]pentane moiety has been shown to mimic certain substrates in enzymatic reactions, which could lead to competitive inhibition.
Receptor Modulation
Research indicates that bicyclic compounds may serve as ligands for G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. The presence of fluorine and iodine atoms may enhance binding affinity and selectivity towards specific receptor subtypes.
Case Study: Anticancer Activity
A study conducted on structurally related compounds demonstrated significant anticancer activity through the induction of apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.
In Vivo Studies
In vivo studies using animal models have shown that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential for conditions characterized by excessive inflammation.
Toxicity Profile
While the biological activity is promising, toxicity assessments are essential for determining safety profiles. Initial toxicity studies indicate moderate toxicity levels, warranting further investigation into dose-response relationships and long-term effects.
Q & A
Basic: What synthetic strategies are commonly employed to construct the bicyclo[1.1.1]pentanyl core in this compound?
Methodological Answer:
The bicyclo[1.1.1]pentane scaffold is typically synthesized via strain-release reactions involving [1.1.1]propellane. For iodinated derivatives like the 3-iodo-substituted variant, electrophilic iodination (e.g., using N-iodosuccinimide under radical or Lewis acid conditions) is applied post-core formation. Characterization of the strained system requires advanced NMR (e.g., and DEPT) to confirm regiochemistry and purity .
Basic: How can the difluoroacetic acid moiety be introduced into the bicyclo[1.1.1]pentane framework?
Methodological Answer:
The difluoroacetic acid group is introduced via nucleophilic substitution or coupling reactions. For example, a pre-functionalized bicyclo[1.1.1]pentane bromide can undergo nucleophilic displacement with a difluoroacetate salt. Reaction optimization should include monitoring by NMR to track fluorine incorporation and by HPLC-MS to detect side products .
Advanced: What computational tools are effective in predicting synthetic routes for this iodinated bicyclo compound?
Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) can propose retrosynthetic pathways by cross-referencing analogous reactions. For strain-sensitive systems like bicyclo[1.1.1]pentane, prioritize routes with low-temperature steps to avoid ring-opening. Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) to assess feasibility .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and bond angles in the strained bicyclo system.
- Multinuclear NMR : NMR identifies fluorine environments, while - HSQC clarifies coupling in the acetic acid moiety.
- HRMS : Confirms molecular formula, especially for iodinated variants (isotopic pattern analysis) .
Advanced: How can conflicting 19F^{19}\text{F}19F NMR data be resolved during characterization?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR to freeze conformers or apply - HOESY to probe spatial proximity. Cross-validate with computational NMR shifts (e.g., DFT/GIAO) to assign signals accurately .
Basic: What safety precautions are essential when handling this iodinated compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile iodinated byproducts.
- Storage : Keep in amber glass under inert gas (N/Ar) at -20°C to prevent photolytic or oxidative degradation .
Advanced: How does the electronic nature of the bicyclo[1.1.1]pentane core influence the acidity of the difluoroacetic acid group?
Methodological Answer:
The electron-withdrawing bicyclo core enhances acidity compared to linear analogs. Measure pKa via potentiometric titration in THF/water mixtures. Compare with DFT-computed partial charges (e.g., NBO analysis) to correlate structure-acidity relationships .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients; monitor fractions by TLC (UV/iodine staining).
- Recrystallization : Employ mixed solvents (e.g., DCM/hexane) to exploit differential solubility of the strained core .
Advanced: What strategies mitigate side reactions during iodination of the bicyclo[1.1.1]pentane scaffold?
Methodological Answer:
- Radical Quenchers : Add TEMPO to suppress undesired radical chain reactions.
- Lewis Acid Catalysis : Use BF·EtO to direct iodination to the 3-position selectively.
- In Situ Monitoring : Employ ReactIR to track iodine consumption and optimize reaction time .
Advanced: How can in vitro stability studies be designed to assess hydrolytic degradation of this compound?
Methodological Answer:
- Buffer Systems : Test stability across pH 1–10 (simulating physiological conditions) at 37°C.
- Analytical Methods : Use LC-MS/MS to quantify degradation products; assign structures via HRMS/MS fragmentation patterns.
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives and identify pH-sensitive degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
